(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-7-19-13-6-5-12(22-4-2)10-15(13)24-17(19)18-16(20)14-11-21-8-9-23-14/h3,5-6,10-11H,1,4,7-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAHSIFLRZKPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is the Adenosine Monophosphate-Activated Protein Kinase (AMPK) which plays a crucial role in cellular energy homeostasis.
Mode of Action
This compound acts as an AMPK-activating agent. It increases the rate of glucose uptake in muscle cells and augments glucose-stimulated insulin secretion in pancreatic β-cells.
Biochemical Pathways
The compound affects the AMPK pathway, which is a major target for antidiabetic drugs. Activation of AMPK leads to a cascade of events within cells that are all involved in maintaining energy homeostasis.
Result of Action
The activation of AMPK by this compound leads to increased glucose uptake in muscle cells and enhanced insulin secretion in pancreatic β-cells. This can help regulate blood glucose levels and potentially provide benefits for individuals with diabetes.
Biological Activity
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O4S, with a molecular weight of 373.43 g/mol. The compound features a benzothiazole moiety, which is often associated with various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Line Testing : In vitro studies have demonstrated that related benzothiazole compounds can inhibit the proliferation of human lung cancer cell lines such as A549 and HCC827. For instance, compounds tested in both 2D and 3D cultures showed IC50 values ranging from 0.85 to 6.75 μM across different assays .
- Mechanism of Action : The mechanism involves binding to DNA within the minor groove, potentially disrupting replication and transcription processes. This interaction is critical for the observed cytotoxic effects against tumor cells .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been extensively studied.
- Testing Against Pathogens : The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, studies using broth microdilution methods indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 100 μg/mL against Staphylococcus aureus and Escherichia coli .
- Broader Spectrum : Additionally, these compounds have been evaluated against fungal pathogens such as Saccharomyces cerevisiae, demonstrating their potential as broad-spectrum antimicrobial agents .
Data Summary
Case Studies
A notable case study involved the synthesis and testing of various benzothiazole derivatives where the incorporation of functional groups significantly enhanced their biological activity. For instance, modifications in the alkyl chain length and electronic properties were found to influence both antitumor and antimicrobial efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit notable antimicrobial properties. Studies have shown that (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide demonstrates significant activity against various bacterial strains. The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have reported that it inhibits cell proliferation and induces apoptosis in cancer cells. The IC50 values obtained from these studies suggest that this compound may act through the inhibition of specific enzymes involved in cancer cell survival, such as Poly(ADP-ribose) polymerase (PARP) .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | PARP | 5.8 |
Organic Synthesis
The unique structure of this compound allows it to serve as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cycloaddition and condensation reactions.
Mechanistic Studies
Recent studies have explored the mechanistic pathways involving this compound when reacted with different substrates. For instance, it has been shown to participate in [3 + 2]-cycloaddition reactions with arynes to yield substituted products with potential biological activities . This highlights its versatility as a synthetic building block.
Case Studies and Literature Review
Numerous studies have documented the biological activities and synthetic applications of this compound:
- Antimicrobial Activity Study : A study published by RSC Publishing demonstrated the efficacy of similar compounds against resistant bacterial strains .
- Anticancer Research : A comprehensive review highlighted the potential of benzothiazole derivatives in cancer therapy, emphasizing their role in inhibiting key enzymes like PARP .
- Synthetic Utility : Research conducted on the reactivity of related compounds showcased their ability to form complex structures through innovative synthetic strategies .
Chemical Reactions Analysis
Substitution Reactions at the Benzothiazole Ring
The ethoxy group at position 6 of the benzothiazole ring undergoes nucleophilic substitution under acidic or Lewis acid-catalyzed conditions. For example:
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BF₃·Et₂O-mediated substitution : Analogous to methods used for synthesizing 2-aminobenzoxazoles , BF₃·Et₂O facilitates substitution of the ethoxy group with amines or thiols.
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Optimization conditions : Reaction yields depend on equivalents of Lewis acid and nucleophile (Table 1).
Table 1: Substitution Reaction Optimization (Adapted from )
| Entry | Catalyst (equiv) | Nucleophile (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BF₃·Et₂O (2) | Amine (1.5) | Reflux | 87 |
| 2 | BF₃·Et₂O (1) | Thiol (1.2) | 100 | 54 |
Allyl Group Oxidation
The allyl substituent is prone to oxidation. Using KMnO₄ in acidic conditions yields a diol, while milder oxidants like OsO₄ form an epoxide .
Dioxine Ring Oxidation
The 1,4-dioxine ring can undergo ring-opening under strong oxidative conditions (e.g., H₂O₂/TeO₂), forming a dicarboxylic acid derivative .
Amide Bond Reactivity
The carboxamide group participates in hydrolysis and condensation:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 5,6-dihydro-1,4-dioxine-2-carboxylic acid and the corresponding benzothiazole amine .
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Condensation with Amines : Activated esters (e.g., using oxalyl chloride) enable coupling with primary amines to form new amide derivatives .
Smiles Rearrangement and Radical Pathways
Activation of the benzothiazole-thiol intermediate (generated via substitution) can trigger a Smiles rearrangement under basic conditions (e.g., Cs₂CO₃/DMF) . Additionally, photoredox catalysis with Ru(bpy)₃²⁺ generates alkyl radicals from the allyl group, enabling stereoselective C–C bond formation .
Sulfur Oxidation in the Thiazole Ring
The thiazole sulfur atom oxidizes selectively:
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Sulfoxide Formation : H₂O₂/TeO₂ at 0°C yields the sulfoxide .
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Sulfone Formation : Excess H₂O₂ at 60°C produces the sulfone .
Table 2: Oxidation of Thiazole Sulfur (Adapted from )
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| 30% H₂O₂/TeO₂ | 0°C, 2 h | Sulfoxide | 64 |
| 30% H₂O₂ | 60°C, 4 h | Sulfone | 74 |
Cycloaddition and Ring-Opening Reactions
The allyl group participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). The dioxine ring undergoes acid-catalyzed ring-opening (e.g., H₂SO₄/MeOH) to form a diol intermediate .
Photochemical Reactivity
Under visible light (450 nm), the compound engages in radical-mediated cross-couplings via single-electron transfer (SET) pathways, similar to photoredox-catalyzed alkylation of enamines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s carboxamide group is expected to show C=O stretches near 1650–1700 cm⁻¹, comparable to thiadiazole derivatives (e.g., 1690 cm⁻¹ in 4g) . The ethoxy group may exhibit C-O-C asymmetric stretching at ~1250 cm⁻¹.
- NMR Spectroscopy : The allyl group’s protons (δ 4.5–5.5 ppm) and the ethoxy group’s methylene (δ 3.5–4.0 ppm) would align with shifts observed in benzodioxine analogs (e.g., δ 6.56–7.94 for aromatic protons in 11a) .
- Melting Points : Thiazolo-pyrimidines (213–246°C) and thiadiazoles (~200°C) have higher melting points than typical benzodioxines, suggesting the target compound’s melting point may fall within this range .
Functional Group Impact on Reactivity and Bioactivity
- 1,4-Dioxine Ring: Introduces rigidity and hydrogen-bonding sites, contrasting with the flexible dimethylamino-acryloyl group in 4g, which may influence target binding selectivity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?
The compound is typically synthesized via a multi-step approach involving:
- Condensation reactions between thiazole precursors (e.g., 3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-one) and carboxamide derivatives.
- Imine formation under controlled pH and temperature to favor the Z-configuration .
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Critical parameters include nitrogen atmosphere for oxygen-sensitive steps and catalytic agents (e.g., iodine, triethylamine) to promote cyclization .
Q. What spectroscopic techniques are used to confirm the Z-configuration and structural integrity of this compound?
- X-ray crystallography : Resolves spatial arrangement of the imine group and allyl substituents, confirming the Z-configuration .
- NMR spectroscopy :
- ¹H NMR : Distinct chemical shifts for allyl protons (δ 5.2–5.8 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- ¹³C NMR : Signals for carbonyl carbons (δ 165–175 ppm) and thiazole C=N (δ 150–160 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield while minimizing thiazole ring decomposition?
Strategies include:
- Temperature modulation : Lowering reaction temperatures (e.g., 0–5°C) during imine formation to reduce side reactions .
- Catalyst screening : Using iodine or triethylamine to stabilize intermediates and accelerate cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, reducing aggregation-induced decomposition .
- Real-time monitoring : Employing TLC or in-situ IR to terminate reactions at optimal conversion points .
Q. What approaches resolve contradictions in biological activity data across assay models (e.g., antimicrobial vs. anticancer screens)?
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., allyl vs. aryl groups) to identify pharmacophores responsible for specific activities .
- Assay standardization : Replicating screens under identical conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Metabolic profiling : Using LC-MS/MS to assess stability in different biological matrices (e.g., plasma, lysosomal extracts) .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., kinases, GPCRs)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to active sites (e.g., GSK-3β) using crystallographic data from homologous proteins .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories, identifying key hydrogen bonds or hydrophobic interactions .
- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to refine lead optimization .
Methodological Considerations
Q. What analytical workflows are recommended for characterizing synthetic byproducts?
- HPLC-DAD-ELSD : Detects impurities at 0.1% levels via diode array and evaporative light scattering .
- HRMS/MS : Assigns structures to unexpected peaks (e.g., oxidized allyl groups or hydrolyzed ethoxy moieties) .
- Isolation via prep-HPLC : Enables structural elucidation of major byproducts (e.g., E-configuration isomers) using ¹H/¹³C NMR .
Q. How should researchers design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 12, 24 hrs for HPLC analysis .
- Light/oxygen sensitivity : Store solutions under argon in amber vials and monitor via UV-vis spectroscopy for absorbance shifts .
- Lyophilization stability : Assess post-lyophilization purity and crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
